Boc-Ala-OSu, also known as tert-Butyloxycarbonyl-β-Alanine N-hydroxysuccinimide ester, is a synthetic compound widely utilized in peptide synthesis. This compound features a β-alanine amino acid residue that is protected by a tert-butyloxycarbonyl (Boc) group at the N-terminus and is linked to an N-hydroxysuccinimide (OSu) ester at the C-terminus. The structure of Boc-Ala-OSu allows it to function effectively as a building block in solid-phase peptide synthesis (SPPS), facilitating the formation of amide bonds with other peptide fragments .
Fmoc-Ala-OH does not possess a specific mechanism of action beyond its role as a building block in peptide synthesis. During SPPS, the Fmoc group ensures the controlled addition of the L-alanine amino acid to the growing peptide chain. The succinimide ester facilitates this addition through its reactivity with the free amine group on the peptide.
The primary chemical reaction involving Boc-Ala-OSu is its participation in amide bond formation during SPPS. The reaction can be represented as follows:
In this reaction, the OSu ester of Boc-Ala-OSu reacts with the free amino group of another peptide fragment, resulting in the formation of an amide bond and the release of N-hydroxysuccinimide as a leaving group. This reaction is crucial for extending peptide sequences and synthesizing complex peptides .
Boc-Ala-OSu does not exhibit specific biological activity on its own; rather, its significance lies in its role as a precursor for peptide synthesis. The resulting peptides can possess various biological functions, depending on their sequences and structures. Thus, while Boc-Ala-OSu itself is not biologically active, it enables the creation of biologically relevant compounds through peptide synthesis .
The synthesis of Boc-Ala-OSu typically involves several steps:
This method allows for efficient production of Boc-Ala-OSu suitable for use in SPPS .
Boc-Ala-OSu finds applications primarily in:
Interaction studies involving Boc-Ala-OSu focus on its role in peptide synthesis rather than direct interactions with biological targets. The efficiency of Boc-Ala-OSu in forming stable amide bonds during SPPS has been extensively studied, showcasing its utility in generating diverse peptide libraries for further biological evaluation .
Boc-Ala-OSu shares structural similarities with several other compounds used in peptide synthesis. Below is a comparison highlighting its uniqueness:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Boc-Valine N-hydroxysuccinimide ester | Similar protective group and OSu functionality | Valine residue offers different steric properties compared to alanine |
Boc-Leucine N-hydroxysuccinimide ester | Contains leucine instead of alanine | Leucine's larger side chain affects peptide folding and stability |
Fmoc-Ala-OH | Fmoc protection instead of Boc; no OSu functionality | Fmoc groups are often used for different coupling strategies |
Boc-Ala-OSu's specific combination of the Boc protective group and the OSu ester makes it particularly well-suited for solid-phase methodologies, providing distinct advantages over other compounds that may not facilitate amide bond formation as effectively .
The discovery of Boc-Ala-OSu is rooted in the mid-20th-century advancements in protective group chemistry and active ester methodologies. The Boc group, introduced in the 1950s, emerged as a robust protective group for amines due to its stability under basic conditions and selective removal via acidic hydrolysis. Concurrently, NHS esters were pioneered by Anderson et al. in the 1960s as a solution to the challenges of racemization and low yields in peptide coupling reactions. These esters offered enhanced reactivity compared to traditional aryl esters, enabling efficient amide bond formation under mild conditions.
Boc-Ala-OSu specifically arose from the convergence of these two innovations. Its synthesis involves activating the carboxyl group of Boc-protected alanine with NHS, a process catalyzed by carbodiimides like dicyclohexylcarbodiimide (DCC). This method became a cornerstone of solid-phase peptide synthesis (SPPS), notably in Merrifield’s automated protocols developed in the 1960s.
By the 1970s, Boc-Ala-OSu was widely adopted in academic and industrial settings. Its utility in SPPS was demonstrated in seminal studies, such as the synthesis of staphylococcal peptides, where it facilitated the stepwise elongation of peptide chains on resin supports. The compound’s stability under storage and minimal racemization during coupling made it preferable to alternatives like p-nitrophenyl esters.
N-tert-Butoxycarbonyl-L-alanine N-hydroxysuccinimide ester, commonly known as Boc-Ala-OSu, represents a significant amino acid derivative utilized extensively in peptide synthesis applications [1]. The compound exhibits a well-defined chemical structure characterized by its empirical formula C₁₂H₁₈N₂O₆ [1] [3] [4]. The molecular weight of Boc-Ala-OSu has been consistently determined to be 286.28 g/mol across multiple analytical studies [1] [3] [7].
The systematic International Union of Pure and Applied Chemistry nomenclature identifies this compound as 2,5-dioxopyrrolidin-1-yl (tert-butoxycarbonyl)-L-alaninate [4] [7]. The compound's Chemical Abstracts Service registry number is 3392-05-0, which serves as its unique chemical identifier [1] [3] [4].
Property | Value | Reference |
---|---|---|
Molecular Formula | C₁₂H₁₈N₂O₆ | [1] [3] [4] |
Molecular Weight | 286.28 g/mol | [1] [3] [7] |
Chemical Abstracts Service Number | 3392-05-0 | [1] [3] [4] |
Beilstein Registry Number | 3560476 | [1] |
International Chemical Identifier Key | COMUWNFVTWKSDT-ZETCQYMHSA-N | [1] [4] |
The structural configuration incorporates a tert-butoxycarbonyl protecting group attached to the amino terminus of L-alanine, with the carboxyl terminus activated through esterification with N-hydroxysuccinimide [1] [7]. This molecular architecture facilitates the compound's role as an activated amino acid derivative in solid-phase peptide synthesis protocols [1].
The crystallographic properties of Boc-Ala-OSu have been extensively characterized through multiple analytical techniques. The compound exhibits a melting point range of 161-165°C, demonstrating good thermal stability under standard laboratory conditions [1] [7] [30]. Alternative studies have reported slightly narrower melting point ranges of 160.0-164.0°C, confirming the consistency of these thermal properties [7] [8].
The compound manifests as a white to light yellow crystalline powder under ambient conditions [7] [8]. Optical rotation measurements reveal a specific rotation value of [α]₂₀/D ranging from -50.0 to -56.0° when measured at a concentration of 2% in dioxane [7]. Additional optical rotation data indicates values of -52±3.5° at a concentration of 2.5% in dioxane [1].
Crystallographic Property | Value | Measurement Conditions | Reference |
---|---|---|---|
Melting Point | 161-165°C | Standard atmospheric pressure | [1] [30] |
Melting Point | 160.0-164.0°C | Standard atmospheric pressure | [7] [8] |
Specific Rotation | -50.0 to -56.0° | c=2%, dioxane, 20°C | [7] |
Specific Rotation | -52±3.5° | c=2.5%, dioxane, 20°C | [1] |
Physical State | White to light yellow powder | 20°C | [7] [8] |
Density | 1.27±0.1 g/cm³ | Predicted value | [30] |
Spectroscopic characterization through high-performance liquid chromatography demonstrates purity levels exceeding 95.0% for commercial preparations [7] [8]. The compound's structural integrity has been confirmed through nuclear magnetic resonance spectroscopy, with spectra consistent with the expected molecular structure [7].
The International Chemical Identifier representation provides a standardized structural description: InChI=1S/C12H18N2O6/c1-7(13-11(18)19-12(2,3)4)10(17)20-14-8(15)5-6-9(14)16/h7H,5-6H2,1-4H3,(H,13,18)/t7-/m0/s1 [1] [30]. The Simplified Molecular Input Line Entry System notation describes the molecular connectivity as CC@HC(=O)ON1C(=O)CCC1=O [1] [4].
The solubility characteristics of Boc-Ala-OSu demonstrate compatibility with organic solvent systems commonly employed in peptide synthesis protocols. The compound exhibits favorable dissolution properties in aprotic polar solvents such as dimethylformamide and tetrahydrofuran, which are standard reaction media for peptide coupling reactions [13].
Storage stability requirements mandate preservation under inert atmospheric conditions at temperatures below -20°C to maintain chemical integrity [7] [12]. The compound demonstrates sensitivity to both air and heat, necessitating careful handling protocols during storage and utilization [7]. These storage conditions effectively prevent hydrolysis of the activated ester functionality and decomposition of the tert-butoxycarbonyl protecting group.
Stability Parameter | Requirement | Rationale | Reference |
---|---|---|---|
Storage Temperature | Below -20°C | Prevents thermal decomposition | [7] [12] |
Atmospheric Conditions | Inert gas environment | Prevents oxidative degradation | [7] [12] |
Moisture Sensitivity | Store under anhydrous conditions | Prevents ester hydrolysis | [7] |
Light Sensitivity | Protect from direct illumination | Maintains structural stability | [7] |
The thermal stability profile indicates that the compound maintains structural integrity at temperatures up to its melting point range, beyond which decomposition occurs [1] [7]. The activated ester functionality exhibits inherent reactivity toward nucleophiles, particularly primary and secondary amines, which forms the basis for its application in peptide bond formation reactions [1].
Long-term stability studies demonstrate that properly stored Boc-Ala-OSu retains its chemical and physical properties for extended periods when maintained under recommended storage conditions [7] [12]. The compound's stability profile makes it particularly suitable for applications requiring reliable and reproducible peptide synthesis outcomes [1] [7].